- An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

Cas no 96-88-8 (Mepivacaine)

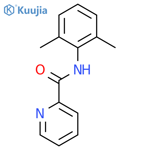

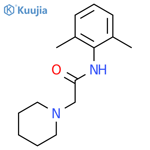

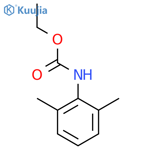

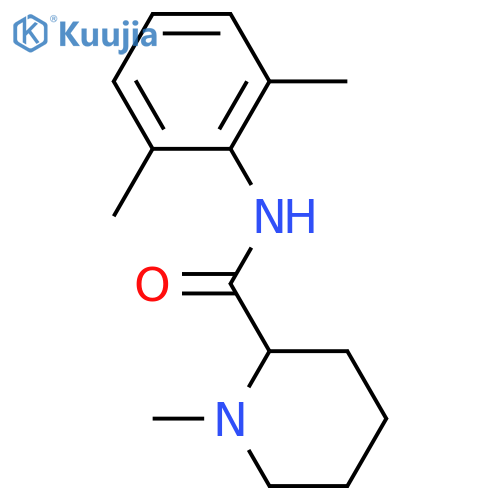

Mepivacaine structure

商品名:Mepivacaine

Mepivacaine 化学的及び物理的性質

名前と識別子

-

- N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide

- 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-

- Mepivacaine

- Carbocaine

- DL-Mepivacaine

- Scandicain

- Scandicaine

- Mepivacaina

- Mepivacainum

- Mepicaine

- Polocaine

- Mepivicaine

- Mepivacainum [INN-Latin]

- Mepivacaina [INN-Spanish]

- (+-)-1-Methyl-2',6'-pipecoloxylidide

- Mepivacaine [INN:BAN]

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide

- 1-METHYL-2',6'-PIPECOLOXYLIDIDE

- 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-

- N-Methyl-2-pipecolic acid, 2,6-xylidide

- 2',6'-Pipec

- 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)

- (±)-Mepivacaine

- 1-Methyl-2′,6′-pipecoloxylidide

- DL

- APF 135

- Carbocain

- Carbocaine-V

- MepiSV

- MeSH ID: D008619

- Scandinibsa

- Tevacaine

- BSPBio_003297

- Scandicane

- DTXCID803259

- NCGC00018284-06

- AB00053769_13

- KBio1_001914

- MEPIVACAINE [VANDF]

- EN300-7359348

- KBio2_004528

- 2',6'-Pipecoloxylidide, 1-methyl-

- Spectrum3_001629

- Mepivacaine, 1mg/ml in Methanol

- Carboplyin Dental

- BRD-A03216249-003-12-8

- Mepivacaina (INN-Spanish)

- SBI-0052814.P002

- Spectrum2_001656

- AKOS015889304

- KBio3_002517

- Mepivacainum (INN-Latin)

- s5392

- DivK1c_006970

- EINECS 202-543-0

- BDBM50417964

- (.+/-.)-Mepivacaine

- N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide

- HY-B0517

- SCHEMBL25314

- (+/-)-Mepivacaine

- Epitope ID:122686

- Carboplyin Dental (TN)

- BRD-A03216249-003-23-5

- KBioGR_001092

- CHEBI:6759

- DB-343491

- Q416760

- MEPIVACAINE [WHO-DD]

- GTPL7224

- N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid

- SpecPlus_000874

- N-Methyl-2-pipecolic acid, 2,6-dimethylanilide

- KBioSS_001960

- N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #

- Q-100290

- N01BB03

- DB00961

- DTXSID9023259

- NCGC00018284-05

- Mepivacaine (INN)

- (.+/-.)-1-Methyl-2',6'-pipecoloxylidide

- C07528

- BRD-A03216249-003-02-9

- NCGC00018284-03

- AB00053769_12

- (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE

- Spectrum_001480

- HMS3886E04

- MLS006011662

- AC-9857

- 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-

- D08181

- FS-3679

- CCG-266926

- KBio2_007096

- NS00000534

- Mepihexal

- N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide

- CS-0009492

- KBio2_001960

- Spectrum5_001354

- 5-22-01-00223 (Beilstein Handbook Reference)

- UNII-B6E06QE59J

- CHEMBL1087

- MEPIVACAINE [MI]

- NCGC00089774-02

- BRD-A03216249-003-24-3

- NCGC00018284-02

- SMR004703413

- APF-135

- S-Ropivacaine Mesylate

- Spectrum4_000596

- SPBio_001811

- MEPIVACAINE [INN]

- Z1741980843

- B6E06QE59J

- 22801-44-1

- 96-88-8

- MFCD00243006

- BRN 0211230

-

- MDL: MFCD00243006

- インチ: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)

- InChIKey: INWLQCZOYSRPNW-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C

計算された属性

- せいみつぶんしりょう: 246.173213330g/mol

- どういたいしつりょう: 246.173213330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.299

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 0.9978 (rough estimate)

- ゆうかいてん: 150-151°

- ふってん: 389.35°C (rough estimate)

- 屈折率: 1.6280 (estimate)

- LogP: 2.2

Mepivacaine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M225078-100mg |

Mepivacaine |

96-88-8 | 100mg |

$ 59.00 | 2023-09-07 | ||

| ChemScence | CS-0009492-500mg |

Mepivacaine |

96-88-8 | ≥98.0% | 500mg |

$80.0 | 2022-04-26 | |

| TRC | M225078-500mg |

Mepivacaine |

96-88-8 | 500mg |

$ 75.00 | 2023-04-15 | ||

| Enamine | EN300-7359348-0.5g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 0.5g |

$23.0 | 2023-07-07 | |

| S e l l e c k ZHONG GUO | S5392-25mg |

Mepivacaine |

96-88-8 | 98% | 25mg |

¥794.84 | 2023-09-15 | |

| Enamine | EN300-7359348-25.0g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 25.0g |

$124.0 | 2023-07-07 | |

| Enamine | EN300-7359348-0.05g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 0.05g |

$20.0 | 2023-07-07 | |

| Enamine | EN300-7359348-5.0g |

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide |

96-88-8 | 90% | 5.0g |

$35.0 | 2023-07-07 | |

| abcr | AB443302-1 g |

N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide, 95%; . |

96-88-8 | 95% | 1g |

€51.80 | 2022-03-02 | |

| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80159-5mg |

Mepivacaine |

96-88-8 | 98.0% | 5mg |

¥100 | 2021-05-07 |

Mepivacaine 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 70 °C

リファレンス

- Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy, European Journal of Organic Chemistry, 2017, 2017(44), 6511-6517

合成方法 3

はんのうじょうけん

リファレンス

- Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticles, Pharmaceutical Chemistry Journal, 2019, 52(10), 865-867

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

リファレンス

- Optical isomers of mepivacaine and bupivacaine, Journal of Medicinal Chemistry, 1971, 14(9), 891-2

合成方法 5

はんのうじょうけん

リファレンス

- Flow Chemistry Supporting Access to Drugs in Developing Countries, Topics in Medicinal Chemistry, 2021, 38, 391-419

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts, Pharmaceutical Chemistry Journal, 2008, 42(6), 357-359

合成方法 7

はんのうじょうけん

1.1 Reagents: Oxygen ; 42 h, rt

1.2 Solvents: Methanol ; 12 h, 60 °C

1.2 Solvents: Methanol ; 12 h, 60 °C

リファレンス

- Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl Isocyanates, Organic Letters, 2007, 9(24), 5115-5118

Mepivacaine Raw materials

Mepivacaine Preparation Products

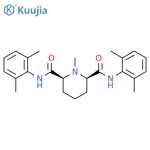

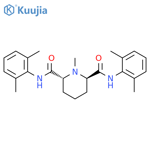

- rel-(2R,6S)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-00-9)

- Mepivacaine (96-88-8)

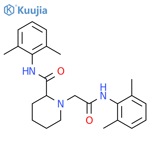

- N-Desbutyl Bupivacaine (15883-20-2)

- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- (13327-12-3)

- 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-2-[[(2,6-dimethylphenyl)amino]carbonyl]- (1000285-99-3)

- rel-(2R,6R)-N2,N6-Bis(2,6-dimethylphenyl)-1-methyl-2,6-piperidinedicarboxamide (1000286-01-0)

- ETHYL N-(2,6-XYLYL)CARBAMATE (35601-96-8)

Mepivacaine 関連文献

-

Myriam C. Salvadori,Mirtes E. Velletri,Márcia M. A. Camargo,Adélia C. P. Araújo Analyst 1988 113 1189

-

Menglin Wei,Jiajia Liu,Yuanyuan Xia,Feng Feng,Wenyuan Liu,Feng Zheng RSC Adv. 2015 5 66420

-

Zsolt Fül?p,Péter Szemesi,Péter Bana,János éles,István Greiner React. Chem. Eng. 2020 5 1527

-

Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466

-

Bradley J. Dworak,Bruce C. Wheeler Lab Chip 2009 9 404

96-88-8 (Mepivacaine) 関連製品

- 24358-84-7((S)-Mepavacaine)

- 2180-92-9(Bupivacaine)

- 22801-44-1(Mepivacaine)

- 27262-45-9((R)-Bupivacaine)

- 247061-08-1(3-Amino Ropivacaine)

- 152840-81-8(Valine-1-13C (9CI))

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬